molecular formula C14H19NO3 B14178133 1-(4-Nitrophenyl)octan-3-one CAS No. 918540-57-5

1-(4-Nitrophenyl)octan-3-one

Cat. No.: B14178133
CAS No.: 918540-57-5
M. Wt: 249.30 g/mol
InChI Key: QMARQKRLPAHCCD-UHFFFAOYSA-N
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Description

Nitrophenyl ketones are aromatic ketones featuring a nitro (-NO₂) substituent on the phenyl ring. These compounds are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitro group, which enhances reactivity and stability. For example, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one () serves as a precursor for antimicrobial agents, while 4,4-dimethyl-1-(3-nitrophenyl)pent-1-en-3-one is a key intermediate in pesticide synthesis .

Properties

CAS No.

918540-57-5

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-(4-nitrophenyl)octan-3-one

InChI

InChI=1S/C14H19NO3/c1-2-3-4-5-14(16)11-8-12-6-9-13(10-7-12)15(17)18/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

QMARQKRLPAHCCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)octan-3-one typically involves the reaction of 4-nitrobenzaldehyde with octan-3-one in the presence of a suitable catalyst. One common method is the aldol condensation reaction, where the aldehyde and ketone react under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of 1-(4-Nitrophenyl)octan-3-one may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)octan-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)octan-3-one.

    Oxidation: 1-(4-Nitrophenyl)octanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)octan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)octan-3-one involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include enzyme inhibition, DNA interaction, and disruption of cellular processes.

Comparison with Similar Compounds

1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

  • Structure : Features a pyrazole ring with methyl substituents and a 4-nitrophenyl group.
  • Synthesis : Reacted with methyl hydrazinecarbodithioate to form 1,3,4-thiadiazole derivatives .
  • Bioactivity : Antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four derivatives showed superior efficacy compared to others .

4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one

  • Structure: A conjugated enone system with a 3-nitrophenyl group and dimethyl substituents.
  • Synthesis: Prepared via Claisen-Schmidt condensation of 3-nitrobenzaldehyde and 3,3-dimethylbutan-2-one in ethanol .
  • Application : Critical intermediate in pesticide production. The coplanar nitro, carbonyl, and ethenyl groups facilitate electrophilic reactivity .
  • Key Difference : The α,β-unsaturated ketone moiety increases electrophilicity, unlike saturated ketones such as octan-3-one derivatives.

N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine

  • Structure : Benzimidazole-linked nitrophenylmethanamine.
  • Comparatively, chlorophenyl analogs (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) showed milder effects .
  • Key Difference : The nitro group’s stronger electron-withdrawing effect enhances bioactivity compared to chloro substituents.

1-(4-Nitrophenyl)-3-methyl-2-pyrazolin-5-one

  • Structure : Cyclized pyrazolone derivative.
  • Synthesis : Formed via cyclization of p-nitrophenylhydrazones under acidic conditions .
  • Stability : Cyclization reduces reactivity compared to open-chain ketones, favoring applications in stable intermediates.

Octan-3-one

  • Structure : Simple aliphatic ketone without aromatic substituents.
  • Bioactivity: Used as a beetle pheromone analog. Higher concentrations (10 µg) are required to elicit behavioral responses in C. ferrugineus compared to other ketones like 4-ethylacetophenone .
  • Key Difference : The absence of a nitrophenyl group reduces electrophilicity and bioactivity specificity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Highlights Bioactivity/Application Key Reference
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one Pyrazole ring, methyl groups Antimicrobial agents
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one α,β-unsaturated ketone, 3-nitrophenyl Pesticide intermediate
N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine Benzimidazole linkage Herbicidal effects on wheat
1-(4-Nitrophenyl)-3-methyl-2-pyrazolin-5-one Cyclized pyrazolone Stable intermediate
Octan-3-one Aliphatic ketone Beetle pheromone analog (low potency)

Research Findings and Trends

  • Electron-Withdrawing Effects : Nitro groups enhance reactivity in electrophilic substitutions, making nitrophenyl ketones preferable for synthesizing bioactive heterocycles .
  • Structural Rigidity : Cyclized derivatives (e.g., pyrazolones) exhibit greater stability but reduced versatility compared to open-chain analogs .
  • Bioactivity Correlation : Antimicrobial and antitubercular activities are linked to planar aromatic systems (e.g., thiadiazoles in , quinazolines in ), whereas aliphatic ketones like octan-3-one show lower potency .

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